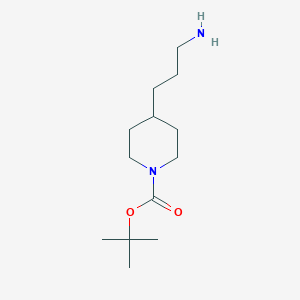

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is a piperidine derivative that features a tert-butyl ester group and an aminopropyl side chain. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

Step 2: The intermediate product is then reacted with 3-aminopropylamine to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis of the Boc Protecting Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for accessing the primary amine intermediate in synthetic pathways.

Example :

Treatment with 4 M HCl in dioxane removes the Boc group, generating 4-(3-aminopropyl)piperidine, a versatile intermediate for further functionalization .

Reductive Amination

The primary amine undergoes reductive amination with aldehydes or ketones, forming secondary or tertiary amines. Sodium tris(acetoxy)borohydride (STAB-H) is a common reagent for this transformation.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Methylpicolinaldehyde | STAB-H in 1,2-dichloroethane | N-Alkylated derivative | 84.7% |

Mechanism :

The amine reacts with the carbonyl compound to form an imine intermediate, which is reduced in situ by STAB-H .

Oxidation Reactions

The aminopropyl side chain can be oxidized to nitro or carbonyl derivatives under controlled conditions.

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| H₂O₂ (30%, acidic) | 3-Nitropropyl derivative | Requires catalytic metal ions | |

| KMnO₄ (basic aqueous) | Carboxylic acid derivative | Degrades piperidine ring |

Limitation : Strong oxidants like KMnO₄ may lead to ring cleavage, limiting synthetic utility .

Substitution Reactions

The amine participates in nucleophilic substitutions, forming amides, sulfonamides, or alkylated products.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine, DCM | N-Acetylated derivative | 75–90% | |

| p-Toluenesulfonyl chloride | Pyridine, 0°C | N-Sulfonamide | 80% |

Example :

Reaction with p-toluenesulfonyl chloride under basic conditions forms a sulfonamide, enhancing solubility for resolution .

Cross-Coupling Reactions

While not directly reported for this compound, structurally similar piperidine derivatives undergo Suzuki-Miyaura couplings.

| Substrate | Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Boronate ester derivative | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl-piperidine hybrid | Requires boronate functionalization |

Comparative Reactivity with Analogues

The 3-aminopropyl chain distinguishes this compound from analogues in terms of steric and electronic effects.

Table 1. Key Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Boc Deprotection | HCl, TFA | Free amine |

| Reductive Amination | STAB-H, aldehydes/ketones | Secondary/tertiary amines |

| Oxidation | H₂O₂, KMnO₄ | Nitro/carboxylic acid derivatives |

| Substitution | Acyl chlorides, sulfonylating agents | Amides, sulfonamides |

Aplicaciones Científicas De Investigación

TBAP has shown promising biological activity, particularly in the modulation of inflammatory responses. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that TBAP can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, a human monocytic cell line used for studying immune responses. At a concentration of 10 µM, TBAP significantly reduced both pyroptotic cell death and IL-1β release compared to vehicle-treated controls.

Data Table: Biological Activity Assays

Case Study: Inflammatory Disease Model

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), TBAP treatment resulted in significant reductions in inflammatory markers such as TNF-α and IL-6. This study highlights TBAP's potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome pathway .

Synthetic Routes

The synthesis of TBAP typically involves the reaction of piperidine with tert-butyl chloroformate and 3-aminopropylamine under controlled conditions:

- Formation of Intermediate : Piperidine reacts with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl piperidine-1-carboxylate.

- Final Product Formation : The intermediate is then reacted with 3-aminopropylamine to yield TBAP.

This synthetic pathway allows for high yields and purity, making it suitable for industrial applications .

Applications in Organic Synthesis

TBAP is also utilized as an intermediate in organic synthesis processes. Its presence can influence the outcome of reactions, making it valuable for developing new compounds with specific properties. The compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for further functionalization .

Types of Reactions

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors or enzymes, modulating their function and triggering downstream signaling pathways .

Comparación Con Compuestos Similares

- Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate

- Tert-butyl 4-(3-aminopropyl)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is unique due to its specific aminopropyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted applications in research and industry .

Actividad Biológica

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (TBAP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAP is characterized by the following structural formula:

This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with an amino group and a carboxylate moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of TBAP is primarily linked to its interaction with various receptors and enzymes. Research indicates that compounds with similar piperidine structures can influence neurotransmitter systems and exhibit anti-inflammatory properties. Specifically, TBAP may act as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response that is implicated in various inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that TBAP can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, which are human monocytic cells used as a model for studying immune responses. The compound was tested at a concentration of 10 µM, showing significant reductions in both pyroptotic cell death and IL-1β release when compared to vehicle-treated controls .

Data Table: Biological Activity Assays

Case Study 1: Inflammatory Disease Model

In a study investigating the role of TBAP in inflammatory diseases, researchers utilized a mouse model of acute inflammation induced by lipopolysaccharide (LPS). TBAP treatment resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. The study highlighted the compound's potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome pathway .

Propiedades

IUPAC Name |

tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYIDMYWRACBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629390 | |

| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150349-65-8 | |

| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.